![molecular formula C11H13N3S B1610927 [2-(1H-Indol-3-yl)-ethyl]-thiourea CAS No. 312751-53-4](/img/structure/B1610927.png)

[2-(1H-Indol-3-yl)-ethyl]-thiourea

Descripción general

Descripción

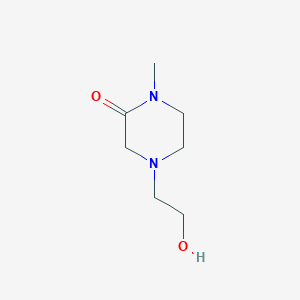

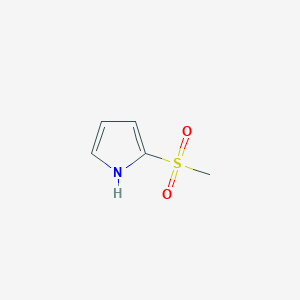

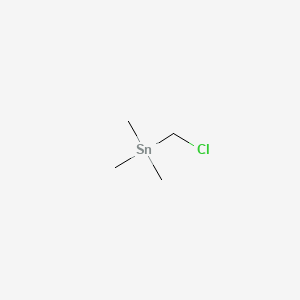

“[2-(1H-Indol-3-yl)-ethyl]-thiourea” is a compound with the molecular formula C11H13N3S . It has a molecular weight of 219.31 g/mol . The IUPAC name for this compound is 2-(1H-indol-3-yl)ethylthiourea .

Synthesis Analysis

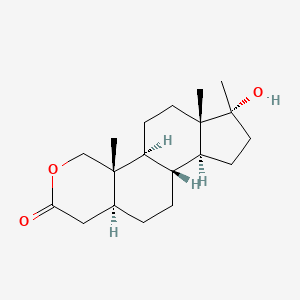

The synthesis of indole derivatives, including “[2-(1H-Indol-3-yl)-ethyl]-thiourea”, has been explored in drug discovery . A series of 2-(1H-indol-3-yl) ethylthiourea derivatives have been synthesized and evaluated for their antimicrobial activity .Molecular Structure Analysis

The molecular structure of “[2-(1H-Indol-3-yl)-ethyl]-thiourea” includes an indole ring attached to an ethylthiourea group . The compound has a complex structure with a high degree of molecular complexity .Physical And Chemical Properties Analysis

“[2-(1H-Indol-3-yl)-ethyl]-thiourea” has a density of 1.3±0.1 g/cm³, a boiling point of 448.3±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a topological polar surface area of 85.9 Ų and a molar refractivity of 67.1±0.3 cm³ .Aplicaciones Científicas De Investigación

Regioselectivity in Synthesis

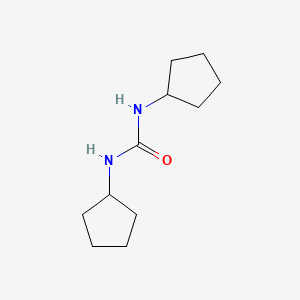

- In the synthesis of potential drugs, understanding the regioselectivity of reactions involving thiourea derivatives is crucial. A study by Perekhoda et al. (2017) focused on the regioselectivity of cyclization reactions involving 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea. The research found that cyclization leads to the formation of a more thermodynamically advantageous isomer, which is essential for designing targeted drug molecules (Perekhoda et al., 2017).

Microwave Irradiation in Synthesis

- Microwave irradiation techniques are being used to synthesize new thiourea derivatives. A study by Ahyak et al. (2016) synthesized thiourea derivatives using microwave irradiation, which showed higher yields compared to traditional methods. Although these compounds did not inhibit bacteria and fungi, the technique demonstrates an efficient method for thiourea derivative synthesis (Ahyak et al., 2016).

Catalysis in Organic Synthesis

- Thiourea derivatives are also significant in catalysis. Huang and Jacobsen (2006) reported that primary amine-thiourea derivative 1 is a highly enantioselective catalyst for the conjugate addition of ketones to nitroalkenes. This finding is crucial for the broad substrate scope in organic synthesis (Huang & Jacobsen, 2006).

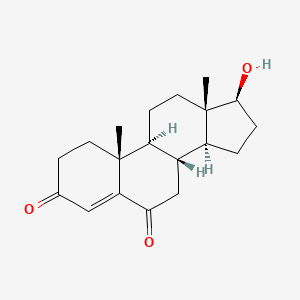

Antimicrobial Activities

- Thiourea compounds are explored for their antimicrobial properties. Başoğlu et al. (2012) synthesized various thiazolidinone and thiazoline derivatives from thiourea, which showed good antitubercular activities. This suggests potential applications in antimicrobial drug development (Başoğlu et al., 2012).

Fungal and Yeast Inhibition

- Del Campo et al. (2004) explored the antifungal activities of thiourea derivatives and their complexes with metals such as Ni(II), Co(III), and Pt(II). Their study indicated a higher inhibition of fungal growth by these compounds, pointing to their potential as antifungal agents (Del Campo et al., 2004).

Binding with Metal Cations

- Thiourea derivatives have shown affinity towards metal cations. Zakariah et al. (2016) synthesized a new thiourea derivative which exhibited good affinity towards metal cations like Fe2+, Hg2+, Ag+, and Cu2+. This property is useful for applications in coordination chemistry and metal ion sensing (Zakariah et al., 2016).

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-11(15)13-6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7,14H,5-6H2,(H3,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBGONPRSGPFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573460 | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-Indol-3-yl)-ethyl]-thiourea | |

CAS RN |

312751-53-4 | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

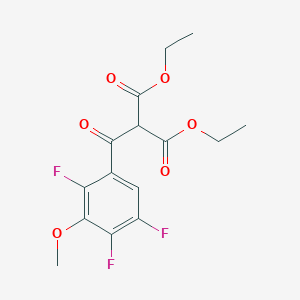

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.1]heptane](/img/structure/B1610859.png)